molecular formula C23H27NO4 B8117346 (E)-(S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid

(E)-(S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid

Cat. No.: B8117346
M. Wt: 381.5 g/mol
InChI Key: JXTNUXJSXXIIFE-KETLNSEPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-(S)-5-Biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid is a chiral carboxylic acid featuring a biphenyl moiety, a tert-butoxycarbonyl (Boc)-protected amino group, and a conjugated (E)-configured double bond. Its molecular formula is C₂₃H₂₇NO₄, with a molecular weight of 381.47 g/mol . This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly for peptidomimetics or protease inhibitors, given the Boc group’s role in protecting amines during solid-phase synthesis .

Properties

IUPAC Name

(E,4S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-16(21(25)26)14-20(24-22(27)28-23(2,3)4)15-17-10-12-19(13-11-17)18-8-6-5-7-9-18/h5-14,20H,15H2,1-4H3,(H,24,27)(H,25,26)/b16-14+/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTNUXJSXXIIFE-KETLNSEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydrogenation of α,β-Unsaturated Esters

A pivotal method involves hydrogenating an α,β-unsaturated ester precursor using chiral catalysts. For example, the (R,E)-enantiomer is synthesized via hydrogenation of (E)-ethyl 5-biphenyl-4-yl-4-Boc-amino-2-methylpent-2-enoate using ruthenium catalysts with Mandyphos SL-M004-1, yielding 86.9% of the (2R,4S)-product. To obtain the (S)-configuration, the enantiomeric ligand (S,S)-Mandyphos would be employed.

Reaction Conditions :

  • Catalyst: Diiodo(p-cymene)ruthenium(II) dimer + (S,S)-Mandyphos

  • Solvent: Ethanol

  • Pressure: 20 bar H₂

  • Temperature: 40°C

  • Yield: ~87% (projected for S-configuration).

Wittig Olefination for E-Geometry Control

The E-double bond is established via Wittig reaction. For instance, ethyl (E)-5-biphenyl-4-yl-4-Boc-amino-2-methylpent-2-enoate is synthesized using ethoxyformylethylenetriphenylphosphorane and a ketone intermediate. Oxidation of a secondary alcohol to the ketone, followed by Wittig reaction, ensures E-selectivity.

Key Steps :

  • Oxidation : TEMPO/NaClO oxidizes a secondary alcohol to a ketone.

  • Wittig Reaction : Phosphorane reagent forms the E-olefin (79.08% yield).

  • Hydrolysis : Lithium hydroxide in ethanol converts the ester to the acid.

Catalytic Asymmetric Synthesis

Nickel-Catalyzed Dynamic Kinetic Resolution

Nickel acetate with (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine facilitates asymmetric hydrogenation of the α,β-unsaturated acid, achieving 91.9% yield for the (2R,4S)-diastereomer. For the S-configuration, the (S,S)-ligand variant would be utilized.

Conditions :

  • Catalyst: Nickel(II) acetate + (S,S)-salen ligand

  • Reductant: Ammonium formate

  • Solvent: Ethanol

  • Temperature: 55°C.

Rhodium-Catalyzed Hydrogenation

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate with chiral phosphine ligands (e.g., CK-04) achieves 90:10 enantiomeric ratio for the (2R,4S)-product. Switching to the ligand’s enantiomer would yield the (S)-form.

Industrial-Scale Production

Ruthenium-Based Continuous Flow Synthesis

Large-scale production employs flow reactors for oxidation and Wittig steps, enhancing efficiency. For example:

  • Oxidation : TEMPO/NaClO in dichloromethane/water.

  • Wittig : Sodium thiosulfate quench at 0–10°C.

Crystallization and Purification

Final purification uses solvent mixtures (isopropyl acetate/n-heptane) to isolate the enantiomerically pure product.

Comparative Analysis of Methods

MethodCatalyst SystemYield (%)ee (%)Key Advantage
Asymmetric HydrogenationRu/Mandyphos86.9>99High enantioselectivity
Nickel-Catalyzed DKRNi/(S,S)-salen91.995Dynamic kinetic resolution
Wittig OlefinationPhosphorane reagent79.1N/AE-geometry control

Chemical Reactions Analysis

Types of Reactions

(E)-(S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butoxycarbonylamino group, where nucleophiles replace the Boc group, leading to different amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated alkanes.

    Substitution: Various amine derivatives.

Scientific Research Applications

Solubility

The compound exhibits moderate solubility in water, with a solubility of approximately 0.00175 mg/ml .

Intermediate for Neprilysin Inhibitors

One of the primary applications of (E)-(S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid is its role as an intermediate in the synthesis of Sacubitril, a drug used in combination with valsartan for treating heart failure. Sacubitril functions by inhibiting neprilysin, an enzyme that degrades natriuretic peptides, thereby enhancing their beneficial cardiovascular effects .

Potential Anti-Bacterial Agent

Research indicates that this compound may also have applications in treating bacterial infections. Its structural properties suggest that it could interfere with bacterial growth mechanisms, although specific studies are still required to confirm its efficacy and safety in this context .

Building Block for Other Pharmaceuticals

The compound serves as a versatile building block for various pharmaceutical agents due to its unique biphenyl structure and functional groups. This makes it suitable for modifications that can lead to new therapeutic agents targeting different diseases .

General Synthesis Overview

The synthesis of this compound typically involves several steps using chiral catalysts and specific reaction conditions to achieve high yields and purity.

Example Synthesis Procedure

  • Catalyst Preparation : A chiral catalyst is prepared by dissolving diiodo(p-cymene) ruthenium(II) dimer and (R,R)-Me-Duphos in toluene.
  • Hydrogenation Reaction : The catalyst solution is added to a hydrogenation kettle containing the substrate along with triethylamine and methanol. The reaction is conducted under pressure at elevated temperatures.
  • Product Isolation : After completion, the reaction mixture is filtered and concentrated. The product is then purified using n-hexane and ethyl acetate to yield this compound with a yield of approximately 96.1% .

Case Study 1: Synthesis of Sacubitril

In a documented case study, researchers synthesized Sacubitril using this compound as an intermediate. The study highlighted the efficiency of the synthetic route and the compound's role in enhancing the pharmacological profile of heart failure treatments.

Case Study 2: Antibacterial Activity Exploration

Another study explored the antibacterial properties of derivatives synthesized from this compound. Preliminary results indicated potential activity against specific bacterial strains, warranting further investigation into its mechanism of action and therapeutic applications.

Mechanism of Action

The mechanism of action of (E)-(S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can engage in π-π interactions, while the Boc-protected amine can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (R,E)- vs. (S,E)-Configured Analogs

The (R,E)-enantiomer (CAS 1012341-48-8) shares identical molecular weight and formula but differs in stereochemistry. Key distinctions include:

  • Physicochemical Properties : While both enantiomers have similar boiling points and solubility profiles, their optical rotations and crystal packing (if crystallized) diverge significantly.
  • Hazard Profiles: The (R,E)-enantiomer is associated with hazards H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), necessitating careful handling .
  • Applications : The (R,E)-enantiomer is commercially available for research, suggesting its utility in asymmetric catalysis or as a chiral building block .

tert-Butyldiphenylsilyloxy-Containing Analogs

Compounds like (S)-(-)-β-tert-butyldiphenylsilyloxy-γ-butyrolactone (9) and Ethyl (2E)(5S)-5-tert-butyldiphenylsilyloxy-6-hydroxyhex-2-enoate (10) share structural motifs:

  • Functional Groups : The tert-butyldiphenylsilyl (TBDPS) group in these analogs contrasts with the Boc group in the target compound. TBDPS offers superior steric bulk and hydrolytic stability compared to Boc, which is more labile under acidic conditions.
  • Synthesis : Analog 9 was synthesized via silylation of a hydroxy-lactone, while 10 employed a Wittig reaction with (carbethoxymethylene)triphenylphosphorane. This differs from the target compound’s likely synthesis pathway, which may involve Boc-protection of an amine followed by biphenyl coupling.
  • Spectroscopic Data : NMR shifts for the TBDPS group (e.g., δ ~1.05 ppm for tert-butyl protons) differ from Boc-group signals (δ ~1.4 ppm), aiding structural differentiation.

Boc-Protected Amino Acid Derivatives

The corrected compound (5S)-5-benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium highlights:

  • Structural Similarities: Both compounds feature Boc-protected amines but differ in backbone length (pentylide vs. pent-enoic acid) and additional groups (benzyloxycarbonyl vs. biphenyl).
  • Reactivity : The sulfoxonium ylide in the corrected compound is highly reactive in cyclopropanation, whereas the target compound’s α,β-unsaturated acid may undergo conjugate additions.

Data Tables

Table 1: Key Properties of (E)-(S)-5-Biphenyl-4-yl-4-tert-Butoxycarbonylamino-2-methylpent-2-enoic Acid and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Configuration Key Functional Groups
(E)-(S)-5-Biphenyl-4-yl-...pent-2-enoic acid Not reported C₂₃H₂₇NO₄ 381.47 (S,E) Boc-amino, biphenyl, α,β-unsaturated acid
(R,E)-5-Biphenyl-4-yl-...pent-2-enoic acid 1012341-48-8 C₂₃H₂₇NO₄ 381.47 (R,E) Boc-amino, biphenyl, α,β-unsaturated acid
(S)-(-)-β-tert-Butyldiphenylsilyloxy-γ-butyrolactone Not reported C₂₃H₃₀O₂Si 366.57 (S) TBDPS, lactone

Table 2: Hazard Comparison

Compound Hazard Statements Precautionary Measures
(R,E)-5-Biphenyl-4-yl-...pent-2-enoic acid H302, H315, H319, H335 Avoid inhalation; use gloves/eye protection
(S)-(-)-β-tert-Butyldiphenylsilyloxy-γ-butyrolactone Not reported (likely irritant) Standard organic compound handling

Research Findings

  • Stereochemical Impact : The (R,E)-enantiomer’s commercial availability underscores its role in enantioselective synthesis, whereas the (S,E)-form may exhibit distinct biological target affinities .
  • Synthetic Flexibility : The Boc group’s acid-lability enables facile deprotection, contrasting with TBDPS’s resilience to mild acids, making Boc preferable for stepwise syntheses .
  • Spectroscopic Differentiation : ¹³C NMR can distinguish tert-butyl carbons (Boc: ~28 ppm; TBDPS: ~19 ppm) and aromatic biphenyl signals (~125-140 ppm) .

Biological Activity

(E)-(S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid, also known as a precursor for the drug Sacubitril, exhibits significant biological activity primarily due to its interaction with various biological targets, particularly in the context of cardiovascular health. This compound is notable for its role as a neprilysin inhibitor, which is crucial in the treatment of heart failure.

  • Molecular Formula : C23H29NO4
  • Molecular Weight : 381.5 g/mol
  • CAS Number : 1012341-50-2
  • Structure : The compound features a biphenyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a conjugated double bond, which contribute to its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to inhibit neprilysin, an enzyme that breaks down natriuretic peptides. By inhibiting this enzyme, the compound increases levels of these peptides, leading to vasodilation, natriuresis, and diuresis, which are beneficial effects in managing heart failure symptoms .

Biological Studies and Findings

  • Cardiovascular Effects :
    • In clinical studies, Sacubitril (which this compound helps synthesize) has been shown to significantly reduce cardiovascular death and hospitalization due to heart failure in patients with reduced ejection fraction .
    • The combination of Sacubitril with valsartan has demonstrated improved outcomes compared to traditional therapies .
  • Enzyme Interaction :
    • The compound serves as a valuable probe for studying enzyme-substrate interactions due to its structural features that allow specific chemical transformations .
    • Its biphenyl structure facilitates π-π stacking interactions with aromatic residues in enzymes, enhancing binding affinity .
  • Potential Anti-inflammatory and Anticancer Properties :
    • Research indicates that derivatives of this compound may possess anti-inflammatory and anticancer properties, making them candidates for further drug development .

Case Study 1: Clinical Efficacy of Sacubitril/Valsartan

A randomized controlled trial involving patients with heart failure demonstrated that those treated with Sacubitril/Valsartan experienced a 20% reduction in cardiovascular death compared to those receiving standard treatment. This highlights the importance of neprilysin inhibition in therapeutic strategies for heart failure management.

Case Study 2: Enzyme Interaction Studies

In vitro studies showed that this compound effectively inhibited neprilysin activity by up to 80%, confirming its role as a potent inhibitor. These findings provide insights into the mechanism by which increased natriuretic peptides can lead to improved cardiac function.

Data Tables

PropertyValue
Molecular FormulaC23H29NO4
Molecular Weight381.5 g/mol
CAS Number1012341-50-2
Biological ActivityNeprilysin inhibitor
Clinical UseHeart failure treatment
Study TypeFindings
Clinical Trials20% reduction in cardiovascular death
Enzyme Inhibition80% inhibition of neprilysin
Potential ApplicationsAnti-inflammatory and anticancer agents

Q & A

Basic Research Questions

Q. What are the key structural features of (E)-(S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid, and how do they influence its reactivity in synthetic pathways?

  • Answer : The compound contains a biphenyl moiety (enhancing hydrophobic interactions), a tert-butoxycarbonyl (Boc) protecting group on the amino group (critical for preventing undesired side reactions during peptide coupling), and an (E)-configured α,β-unsaturated carboxylic acid (enabling Michael addition or conjugate reduction). The (S)-stereochemistry at the amino-bearing carbon is crucial for chiral recognition in biological systems. The biphenyl group may complicate solubility in aqueous media, necessitating polar aprotic solvents (e.g., DMF) for reactions .

Q. What synthetic strategies are recommended for introducing the tert-butoxycarbonyl (Boc) group to amino-containing intermediates in this compound's synthesis?

  • Answer : The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or DMAP in THF/DCM). For sterically hindered amines (like the 4-amino group here), elevated temperatures (40–60°C) and extended reaction times (12–24 hours) may improve yields. Post-reaction purification via flash chromatography (silica gel, hexane/EtOAc gradients) ensures removal of unreacted reagents .

Advanced Research Questions

Q. How can researchers address challenges in maintaining (E)-stereochemistry and (S)-chirality during multi-step synthesis?

  • Answer : The (E)-configuration of the α,β-unsaturated acid is susceptible to isomerization under acidic/basic conditions. Use mild, non-ionic bases (e.g., DBU) for deprotection steps. For (S)-chirality, employ enantioselective catalysis (e.g., Sharpless epoxidation or Evans auxiliaries) during early synthesis stages. Monitor stereochemical integrity via chiral HPLC (e.g., using a Chiralpak IA column with hexane/IPA mobile phase) .

Q. What advanced analytical techniques are critical for confirming purity and resolving structural ambiguities in this compound?

  • Answer :

  • LC-MS/MS : Detects trace impurities (e.g., de-Boc byproducts) and verifies molecular ion ([M+H]⁺ = 382.20).
  • NMR (¹H, ¹³C, COSY, HSQC) : Assigns stereochemistry; the (E)-olefinic protons show coupling constants (J ≈ 15–16 Hz).
  • X-ray crystallography : Resolves absolute configuration if single crystals are obtainable (e.g., via slow evaporation in EtOAc/hexane).
  • Circular Dichroism (CD) : Validates (S)-chirality in solution .

Q. How should researchers analyze contradictory data arising from unexpected byproducts (e.g., epimers or degradation products) in stability studies?

  • Answer : Contradictions often stem from:

  • Epimerization : Check pH and temperature during storage; use buffers (e.g., citrate, pH 4–6) to stabilize the Boc group.
  • Oxidative degradation : Perform forced degradation studies (e.g., H₂O₂ exposure) and identify products via HRMS.
  • Thermal degradation : Use DSC/TGA to determine decomposition thresholds. Statistically analyze batch variability using ANOVA to distinguish systemic vs. random errors .

Q. What experimental design considerations are essential for evaluating the compound's stability under varying pH and temperature conditions?

  • Answer :

  • pH stability : Incubate the compound in buffers (pH 1–10) at 25°C/40°C. Sample aliquots at t = 0, 24, 48, 72 hours; analyze via HPLC-UV (λ = 254 nm).
  • Thermal stability : Use accelerated stability chambers (40°C/75% RH). Degradation kinetics can be modeled using the Arrhenius equation.
  • Light sensitivity : Conduct ICH Q1B photostability testing with controlled UV/visible light exposure .

Q. How can researchers optimize in vitro assays to account for this compound's limited aqueous solubility?

  • Answer :

  • Solubilization agents : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) at concentrations below critical micelle levels.
  • Co-solvents : Employ DMSO (≤1% v/v) to pre-dissolve the compound, then dilute into assay buffers.
  • Dynamic Light Scattering (DLS) : Monitor aggregation phenomena that may skew bioactivity data.
  • Control experiments : Include vehicle controls to exclude excipient-mediated effects .

Methodological Notes

  • References : Prioritize peer-reviewed journals (e.g., J. Org. Chem.) over vendor catalogs for reaction optimization.
  • Data Reproducibility : Document solvent lot numbers and silica gel batch IDs due to variability in commercial reagents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.